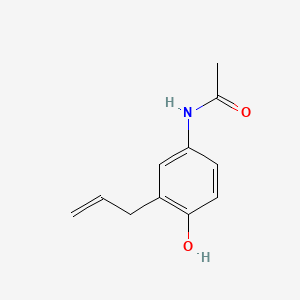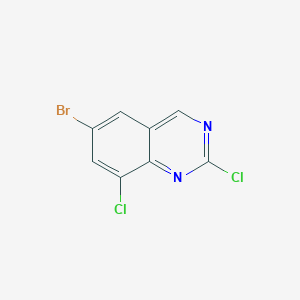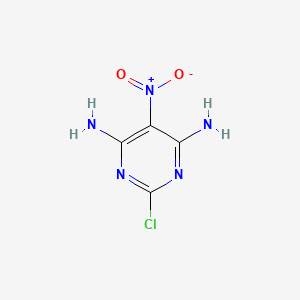
1H-Pyrazole, 3,4-dimethyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 3,4-dimethyl-5-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms Pyrazole derivatives are known for their diverse biological, chemical, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-Pyrazole, 3,4-dimethyl-5-phenyl- can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of phenylhydrazine with acetylacetone under acidic or basic conditions can yield dimethylphenylpyrazol. Another method involves the use of Vilsmeier-Haack conditions to synthesize 4-formylpyrazoles, which can then be further modified to obtain dimethylphenylpyrazol .
Industrial Production Methods
Industrial production of dimethylphenylpyrazol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 3,4-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Oxidation of dimethylphenylpyrazol can lead to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert dimethylphenylpyrazol to its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .
Applications De Recherche Scientifique
1H-Pyrazole, 3,4-dimethyl-5-phenyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: 1H-Pyrazole, 3,4-dimethyl-5-phenyl- derivatives have shown potential as therapeutic agents for various diseases, including cancer and inflammation.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of dimethylphenylpyrazol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific application and derivative of dimethylphenylpyrazol .
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 3,4-dimethyl-5-phenyl- can be compared with other pyrazole derivatives, such as:
Methylpyrazole: Known for its use in treating methanol poisoning.
Phenylpyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Triazolopyrazole: Exhibits unique biological activities and is used in medicinal chemistry
1H-Pyrazole, 3,4-dimethyl-5-phenyl- stands out due to its specific structural features and the versatility it offers in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
13618-35-4 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
4,5-dimethyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C11H12N2/c1-8-9(2)12-13-11(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) |
Clé InChI |
BNROKPZXXLRARR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN=C1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 3-[1,3-dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl]-4-hydroxybenzoate](/img/structure/B8799421.png)

![2-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)isoindoline-1,3-dione](/img/structure/B8799464.png)

